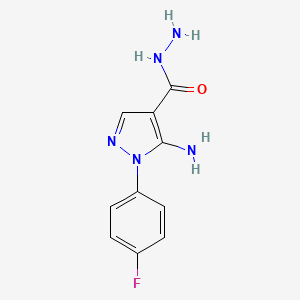
三(乙二醇)单十八烷基醚
描述
It is part of the glycol ether family, which consists of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . This compound is known for its excellent solubility properties and is commonly used in various industrial and scientific applications.
科学研究应用
Triethylene glycol monooctadecyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a solvent in various chemical reactions.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.
作用机制
Target of Action
Triethylene glycol monooctadecyl ether, also known as C18E3, is a non-ionic compound . It is primarily used as a reagent for solubilizing membrane proteins . The primary targets of this compound are therefore the membrane proteins of cells .
Mode of Action
It is known that the compound interacts with its targets, the membrane proteins, by solubilizing them . This interaction and the resulting changes in the membrane proteins’ structure and function are key to the compound’s overall effect.
Biochemical Pathways
A study on a similar compound, triethylene glycol monododecyl ether, showed that it underwent biodegradation under certain conditions . This suggests that Triethylene glycol monooctadecyl ether may also interact with various biochemical pathways involved in biodegradation.
Pharmacokinetics
It is known that the compound is non-ionic , which may influence its absorption and distribution within the body
Action Environment
The action, efficacy, and stability of Triethylene glycol monooctadecyl ether can be influenced by various environmental factors. For example, a study found that the evaporation resistance of a similar compound, ethylene glycol monooctadecyl ether, decreased in the presence of wind This suggests that environmental conditions such as wind speed may also influence the action of Triethylene glycol monooctadecyl ether
准备方法
Synthetic Routes and Reaction Conditions
Triethylene glycol monooctadecyl ether is typically synthesized through the reaction of octadecanol with triethylene glycol in the presence of an acid catalyst. The reaction involves the etherification of the hydroxyl group of octadecanol with the hydroxyl groups of triethylene glycol. The reaction conditions usually include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of triethylene glycol monooctadecyl ether involves large-scale etherification processes. The reaction is carried out in reactors equipped with distillation columns to continuously remove water and other by-products. The final product is then purified through distillation or other separation techniques to achieve the desired purity level .
化学反应分析
Types of Reactions
Triethylene glycol monooctadecyl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Ethylene glycol monooctadecyl ether
- Diethylene glycol monooctadecyl ether
- Polyethylene glycol monooctadecyl ether
Uniqueness
Triethylene glycol monooctadecyl ether is unique due to its specific molecular structure, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it an effective surfactant and solubilizing agent compared to other similar compounds. Its longer ethylene glycol chain allows for better solubility and interaction with hydrophobic molecules .
属性
IUPAC Name |
2-[2-(2-octadecoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h25H,2-24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRFGGDCSHOVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891638 | |
| Record name | 2-{2-[2-(octadecyloxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60891638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4439-32-1 | |
| Record name | Triethylene glycol monooctadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Steareth-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[2-(octadecyloxy)ethoxy]ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)





![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)







